![molecular formula C18H26BrNO3 B12570744 Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate CAS No. 185527-07-5](/img/structure/B12570744.png)
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a bromophenyl group, and an amino oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate typically involves the following steps:
Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 3-bromobenzaldehyde with ethylamine under acidic conditions to form 1-(3-bromophenyl)ethylamine.
Esterification: The intermediate is then reacted with octyl oxoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide; reactions are performed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl {[1-(4-bromophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-chlorophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-fluorophenyl)ethyl]amino}(oxo)acetate
Uniqueness
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds with different halogen substitutions.
Eigenschaften
CAS-Nummer |
185527-07-5 |
|---|---|
Molekularformel |
C18H26BrNO3 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
octyl 2-[1-(3-bromophenyl)ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C18H26BrNO3/c1-3-4-5-6-7-8-12-23-18(22)17(21)20-14(2)15-10-9-11-16(19)13-15/h9-11,13-14H,3-8,12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
BFXQEAXLGVRJRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(=O)NC(C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


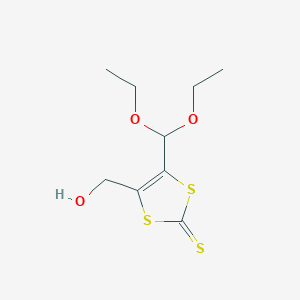
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)

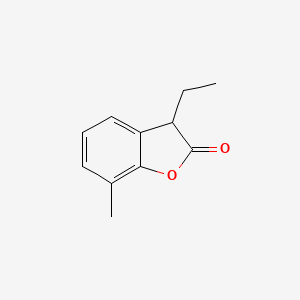

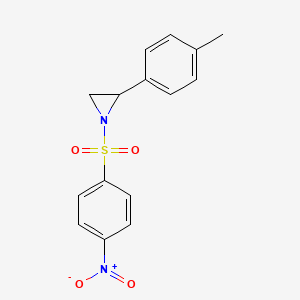
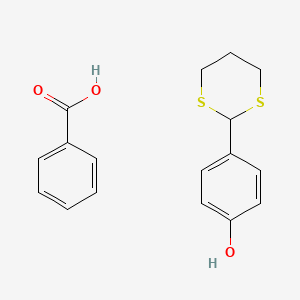
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
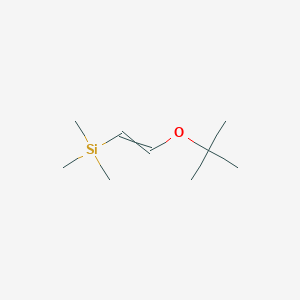
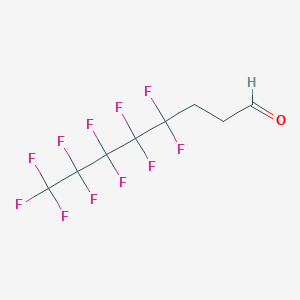
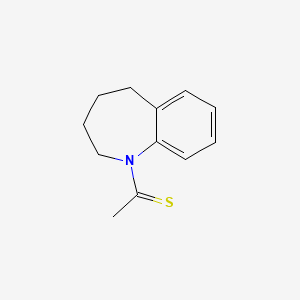
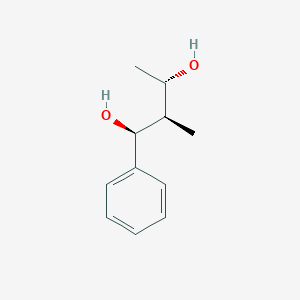
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
